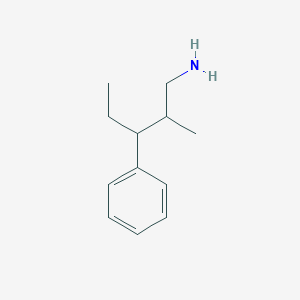

2-Methyl-3-phenylpentan-1-amine

Description

2-Methyl-3-phenylpentan-1-amine is a branched primary amine featuring a phenyl group at the third carbon and a methyl substituent at the second carbon of the pentane backbone. Its structure confers unique steric and electronic properties, distinguishing it from linear or less-substituted amines. The compound’s primary amine group and aromatic phenyl moiety may influence solubility, reactivity, and intermolecular interactions, as observed in structurally related amines .

Properties

IUPAC Name |

2-methyl-3-phenylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIGFYWEYRAFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpentan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2-Methyl-3-phenylpentan-1-one. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or an amine salt.

Industrial Production Methods: In industrial settings, the production of 2-Methyl-3-phenylpentan-1-amine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed under high-pressure hydrogenation conditions to achieve the desired amine product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Alkylated or acylated amines

Scientific Research Applications

Chemistry: 2-Methyl-3-phenylpentan-1-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural features make it a candidate for the development of analgesics, antidepressants, and other therapeutic agents.

Industry: In industrial applications, 2-Methyl-3-phenylpentan-1-amine is used in the synthesis of specialty chemicals, including dyes, polymers, and surfactants. Its reactivity and functional group compatibility make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Branching vs.

- Aromatic Substituents : Methoxy or ethoxy groups on phenyl rings (e.g., in and ) improve solubility in polar solvents but may decrease volatility .

- Amine Classification : Primary amines (e.g., 2-Methyl-3-phenylpentan-1-amine) exhibit stronger hydrogen-bonding capacity than tertiary amines (e.g., N,N,2-trimethylpent-3-en-1-amine), impacting their utility in CO2 capture or catalysis .

Biological Activity

2-Methyl-3-phenylpentan-1-amine, also known as (2R)-2-Methyl-3-phenylpentan-1-amine, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

2-Methyl-3-phenylpentan-1-amine has the molecular formula CHN. Its structure features a branched alkyl chain with a phenyl group, contributing to its biological interactions. The presence of an amine functional group allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of 2-Methyl-3-phenylpentan-1-amine primarily involves its interaction with enzymes and receptors:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes. For instance, it can block active sites or modulate enzyme activity through allosteric interactions.

- Receptor Binding : It can function as a ligand for certain receptors, influencing signaling pathways that are critical in various physiological processes. This includes potential effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine .

Pharmacological Effects

Research indicates that 2-Methyl-3-phenylpentan-1-amine may exhibit psychoactive properties similar to other compounds in the cathinone class. Its activity can lead to significant effects on the central nervous system (CNS), including:

- Dopaminergic Activity : The compound has been shown to increase extracellular dopamine levels in animal models, suggesting a mechanism that could contribute to stimulant effects .

- Potential for Abuse : Similar to other psychoactive substances, there is concern regarding its potential for abuse due to its stimulant properties .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds, providing insights into the biological activity of 2-Methyl-3-phenylpentan-1-amine:

- In Vitro Studies : Research has demonstrated that related compounds inhibit the reuptake of neurotransmitters like dopamine and norepinephrine with varying potency. For example, MDPV (a related compound) shows high potency in blocking dopamine uptake .

- In Vivo Studies : Animal studies indicate that compounds similar to 2-Methyl-3-phenylpentan-1-amine can induce locomotor activation and cardiovascular effects, highlighting their stimulatory potential .

Applications in Medicine and Industry

The compound's unique structural features make it a candidate for various applications:

Medicinal Chemistry

In medicinal chemistry, 2-Methyl-3-phenylpentan-1-amine is being explored for its potential as:

- Analgesics : Due to its interaction with pain pathways.

- Antidepressants : Its effects on neurotransmitter systems may provide therapeutic benefits in mood disorders.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals, including:

| Application | Description |

|---|---|

| Pharmaceuticals | Used as a building block for drug development |

| Agrochemicals | Intermediate for developing agricultural chemicals |

| Specialty Chemicals | Synthesis of dyes, polymers, and surfactants |

Q & A

Q. What synthetic methodologies are recommended for 2-Methyl-3-phenylpentan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

Condensation : Use 3-phenylpropanal and methylamine under acidic catalysis to form an imine intermediate.

Reduction : Employ sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce the imine to the amine.

Methylation : Introduce the methyl group via reductive amination with formaldehyde.

Optimization tips:

- Adjust solvent polarity (e.g., ethanol vs. THF) to control reaction rates.

- Use anhydrous conditions to prevent side reactions during reduction .

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Condensation | 3-phenylpropanal, methylamine, HCl (cat.) | Maintain pH ~4–5; RT, 12h |

| Reduction | NaBH₄ in methanol | Slow addition to avoid exotherm |

| Methylation | Formaldehyde, NaBH₃CN | Excess formaldehyde (1.5 equiv) |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 2-Methyl-3-phenylpentan-1-amine?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify methyl groups (δ 1.0–1.5 ppm), phenyl protons (δ 7.2–7.5 ppm), and amine protons (δ 1.5–2.5 ppm, broad if primary amine).

- ¹³C NMR : Confirm quaternary carbons (phenyl C, δ 125–140 ppm) and methyl/methylene groups.

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 191 for [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric resolution of 2-Methyl-3-phenylpentan-1-amine be achieved, and what are the implications for biological activity?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm enantiomer-specific optical activity.

- Biological Assays : Test separated enantiomers in in vitro receptor binding assays (e.g., serotonin/dopamine receptors) to assess stereospecific activity.

- Example : (S)-enantiomers of similar amines show higher receptor affinity due to spatial compatibility with binding pockets .

Q. What strategies resolve contradictions in reported biological activity data for 2-Methyl-3-phenylpentan-1-amine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines used.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., para-methyl vs. methoxy groups) to isolate contributing factors.

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized protocols to minimize variability .

Q. How can computational modeling predict the pharmacokinetic properties of 2-Methyl-3-phenylpentan-1-amine?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze lipophilicity (logP) and membrane permeability using tools like GROMACS.

- Docking Studies : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes for metabolism profiling.

- ADMET Prediction : Software like SwissADME estimates absorption, distribution, and toxicity profiles based on structural descriptors .

Data Contradiction Analysis

Q. Why might NMR data for 2-Methyl-3-phenylpentan-1-amine vary across studies, and how can this be addressed?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; standardize solvent choice.

- Dynamic Exchange : Amine protons may broaden due to hydrogen bonding; use higher-field instruments (≥500 MHz) for resolution.

- Reference Standards : Include internal standards (e.g., TMS) and cross-validate with high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.